molecular formula C2H4O2S B1345643 ethylene sulfone CAS No. 1782-89-4

ethylene sulfone

Cat. No.: B1345643
CAS No.: 1782-89-4
M. Wt: 92.12 g/mol
InChI Key: OFBPGACXRPVDQW-UHFFFAOYSA-N
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Description

It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom, with two oxygen atoms bonded to the sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for thiirane, 1,1-dioxide are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Oxone, periodate.

    Solvents: 1,1,1-trifluoroacetone, diethyl ether.

    Temperature: Reactions are typically carried out at low temperatures (e.g., 0°C to -15°C).

Major Products

Mechanism of Action

The mechanism of action of thiirane, 1,1-dioxide involves its reactivity due to the ring strain in its three-membered structure. The sulfur atom in the ring has a higher “s” character, making it more reactive than typical sulfur compounds . This reactivity allows it to participate in various chemical reactions, such as oxidation and substitution, leading to the formation of different products.

Comparison with Similar Compounds

Thiirane, 1,1-dioxide can be compared with other similar sulfur-containing heterocycles:

    Thiirane (Ethylene Sulfide): Thiirane itself is a three-membered ring with sulfur but without the oxygen atoms.

    Thietane: A four-membered sulfur-containing ring.

    Thiophene: A five-membered sulfur-containing aromatic ring.

Thiirane, 1,1-dioxide is unique due to its high reactivity, which is attributed to the ring strain and the presence of oxygen atoms bonded to the sulfur. This makes it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

thiirane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2S/c3-5(4)1-2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBPGACXRPVDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

862377-86-4
Record name Thiirane, 1,1-dioxide, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862377-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00170439
Record name Thiirane, 1,1-dioxide-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782-89-4
Record name Thiirane, 1,1-dioxide-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiirane, 1,1-dioxide-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethylene sulfone
Reactant of Route 2
ethylene sulfone
Reactant of Route 3
ethylene sulfone
Reactant of Route 4
ethylene sulfone

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